

### The Chemical Synthesis of Baxdrostat: A Technical Guide for Researchers

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An In-depth Overview of the Synthetic Route to a Novel CYP11B2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Baxdrostat (formerly RO6836191, CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1][2] Elevated aldosterone levels are implicated in various cardiovascular diseases, including resistant hypertension.[1][3] Baxdrostat's selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, making it a promising therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis of Baxdrostat, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

### Introduction

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure and electrolyte balance. Aldosterone, a mineralocorticoid hormone, is the final product of this cascade and is synthesized in the adrenal glands.[2][5] The enzyme responsible for the final steps of aldosterone production is aldosterone synthase, encoded by the CYP11B2 gene. [2][5][6] Inhibition of CYP11B2 presents a targeted approach to reducing aldosterone levels and mitigating its downstream pathological effects. Baxdrostat has emerged as a leading candidate in this class of inhibitors, demonstrating significant blood pressure reduction in



clinical trials.[3] This document outlines the chemical synthesis of Baxdrostat, providing a practical resource for researchers in the field of medicinal chemistry and drug development.

### **Aldosterone Biosynthesis Pathway**

The synthesis of aldosterone from cholesterol is a multi-step enzymatic process occurring in the adrenal cortex. The final three steps, the conversion of 11-deoxycorticosterone to aldosterone, are catalyzed by CYP11B2.[5][7] This involves an 11-beta hydroxylation, followed by two successive oxidations at the C18 position.[5][7]



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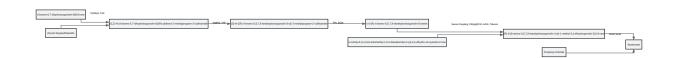
**Figure 1:** Aldosterone Biosynthesis Pathway.

### **Chemical Synthesis of Baxdrostat**

The synthesis of Baxdrostat is a multi-step process commencing with the commercially available starting material, 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. The synthetic route involves the formation of a chiral amine intermediate followed by a key Suzuki coupling reaction and final amidation.

### **Synthetic Workflow**





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**Figure 2:** Synthetic Workflow for Baxdrostat.

# Experimental Protocols Step 1: Synthesis of (S,Z)-N-(4-bromo-6,7dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2sulfinamide

To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.56 g, 6.9 mmol) in tetrahydrofuran (20 mL) is added (S)-tert-butylsulfinamide (2.51 g, 20.7 mmol) and ethyl titanate (10.08 mL, 48.28 mmol).[8][9] The reaction mixture is heated to 65°C and stirred for 48 hours.[8][9] After cooling to room temperature, ethyl acetate and water are added, and the mixture is stirred for 15 minutes. The resulting solid is removed by filtration. The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is used directly in the next step.[8][9]

## Step 2: Synthesis of (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide

The crude (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide (from the previous step) is dissolved in tetrahydrofuran (15 mL) and cooled to -45°C.[9] Sodium borohydride (0.34 g, 9.0 mmol) is added, and the mixture is allowed to warm



to room temperature and stirred for 18 hours.[9] The reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the product.[9]

### Step 3: Synthesis of (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

(S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide is dissolved in dichloromethane, and trifluoroacetic acid is added.[9] The mixture is stirred for 1 hour. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by reverse preparative column chromatography to afford the desired amine.[9]

## Step 4: Synthesis of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one

In a reaction vessel, (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one, potassium acetate, and Pd(dppf)Cl2 are combined in toluene.[9] The mixture is degassed and stirred at an elevated temperature. After completion of the reaction, the mixture is filtered and concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[9]

### **Step 5: Synthesis of Baxdrostat**

To a solution of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one in dichloromethane is added triethylamine, followed by the dropwise addition of propionyl chloride. The reaction is stirred at room temperature. Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography to yield Baxdrostat.[9]

### **Quantitative Data**



Step	Product	Starting Material	Yield (%)	Purity (%)	Analytical Data
1	(S,Z)-N-(4-bromo-6,7-dihydroisoqui nolin-8(5H)-ylidene)-2-methylpropan e-2-sulfinamide	4-bromo-6,7- dihydroisoqui nolin-8(5H)- one	-	Crude	-
2	(S)-N-((R)-4-bromo- 5,6,7,8- tetrahydroiso quinolin-8- yl)-2- methylpropan e-2- sulfinamide	(S,Z)-N-(4-bromo-6,7-dihydroisoqui nolin-8(5H)-ylidene)-2-methylpropan e-2-sulfinamide	38	>95	LC/MS (ESI): m/z = 331.2 [M+H]+[9]
3	(+)-(R)-4- bromo- 5,6,7,8- tetrahydroiso quinolin-8- amine	(S)-N-((R)-4-bromo- 5,6,7,8- tetrahydroiso quinolin-8- yl)-2- methylpropan e-2- sulfinamide	94	>98	LC/MS (ESI): m/z = 226.0 [M+H]+[10]
4	(R)-6-(8- amino- 5,6,7,8- tetrahydroiso quinolin-4- yl)-1-methyl- 3,4-	(+)-(R)-4- bromo- 5,6,7,8- tetrahydroiso quinolin-8- amine	88	>97	LC/MS (ESI): m/z = 307.1 [M+H]+[9]



	dihydroquinoli n-2(1H)-one				
5	Baxdrostat	(R)-6-(8- amino- 5,6,7,8- tetrahydroiso quinolin-4- yl)-1-methyl- 3,4- dihydroquinoli n-2(1H)-one	38	>99	LC/MS (ESI): m/z = 363.1 [M+H]+[9]

### Conclusion

This technical guide provides a detailed account of the chemical synthesis of Baxdrostat, a promising selective inhibitor of aldosterone synthase. The presented multi-step synthesis is robust and allows for the preparation of this complex molecule from commercially available starting materials. The information contained herein is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the renin-angiotensin-aldosterone system. Further optimization of the synthetic route could potentially improve overall yield and efficiency.

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